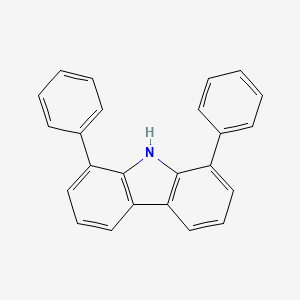
1,8-Diphenyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Diphenyl-9H-carbazole: is an organic compound with a specific structure that includes a carbazole core substituted with phenyl groups at the 1 and 8 positions. This compound is known for its unique properties, including its crystalline nature and solubility in various organic solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,8-Diphenyl-9H-carbazole can be synthesized through multi-step organic reactions. Typically, the synthesis starts with aromatic compounds, which undergo a series of aromatic substitution and cyclization reactions to form the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at various positions on the carbazole ring.
Applications De Recherche Scientifique
1,8-Diphenyl-9H-carbazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,8-Diphenyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to participate in electron transfer reactions and its strong fluorescence properties . These characteristics make it useful in applications such as organic electronics and photonics.
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound of 1,8-Diphenyl-9H-carbazole, known for its high hole-transporting capabilities and strong fluorescence.
Polycarbazole: A polymeric form of carbazole with excellent optoelectronic properties and high charge carrier mobility.
N-Substituted Carbazoles: These compounds have various substituents at the nitrogen atom, which can significantly alter their properties and applications.
Uniqueness: this compound is unique due to the specific substitution pattern on the carbazole ring, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics and stability .
Propriétés
Formule moléculaire |
C24H17N |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1,8-diphenyl-9H-carbazole |
InChI |
InChI=1S/C24H17N/c1-3-9-17(10-4-1)19-13-7-15-21-22-16-8-14-20(24(22)25-23(19)21)18-11-5-2-6-12-18/h1-16,25H |
Clé InChI |
MPZKLHXUDZMZGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


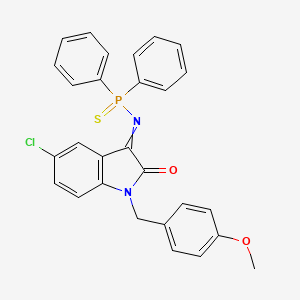
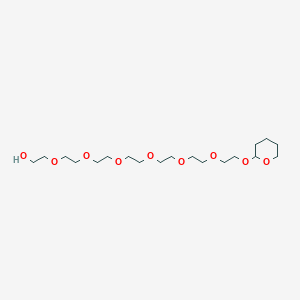
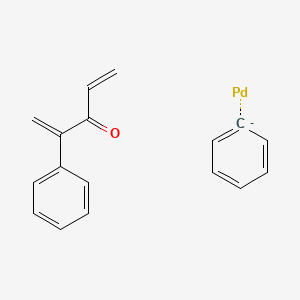

![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15062040.png)
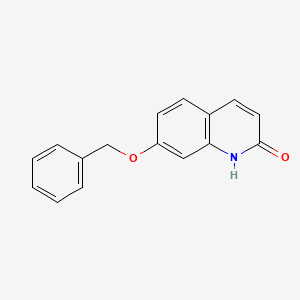
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
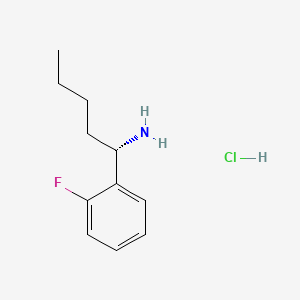
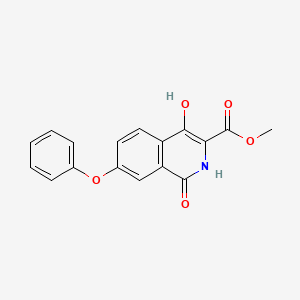
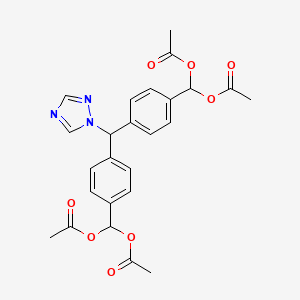
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)

